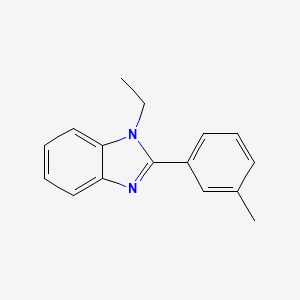![molecular formula C21H25N3O3S B2899978 1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone CAS No. 2034263-43-7](/img/structure/B2899978.png)
1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission.
Mode of Action
The compound interacts with its target, AChE, by binding to its peripheral anionic site . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine levels increase, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The compound’s action on this pathway could potentially have therapeutic effects in conditions like Alzheimer’s disease, where cholinergic transmission is impaired.
Result of Action
The compound’s action results in neuroprotective effects, particularly in the context of Alzheimer’s disease . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic transmission, potentially improving cognitive function. Furthermore, the compound has been shown to exert protective effects against β-amyloid and H2O2-mediated cell death and oxidative injury .
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-22-19-9-5-6-10-20(19)24(28(22,26)27)16-21(25)23-13-11-18(12-14-23)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDWZPTKJJOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2899902.png)

![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)
![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)

![1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea](/img/structure/B2899913.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)


